

# Application Notes: In Vitro Stimulation of THP-1 Cells with Diprovocim

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## Compound of Interest

Compound Name: *Diprovocim*

Cat. No.: *B607127*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

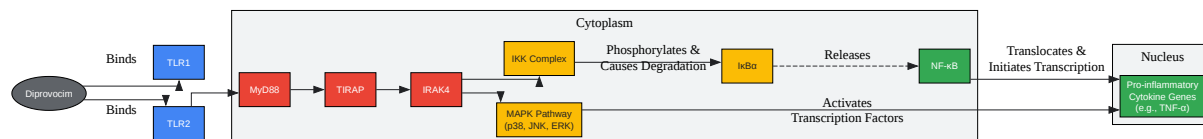
**Diprovocim** is a novel, synthetic small molecule that acts as a potent agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[1][2][3] It exhibits no structural similarity to other known natural or synthetic TLR agonists.[2][4] **Diprovocim** is exceptionally potent in human cells, activating the innate immune response at picomolar concentrations. The human monocytic cell line, THP-1, is a widely used in vitro model for studying monocyte and macrophage biology. Upon differentiation into a macrophage-like phenotype, THP-1 cells express functional TLRs and are highly responsive to TLR agonists, making them an ideal system for characterizing the immunostimulatory activity of compounds like **Diprovocim**.

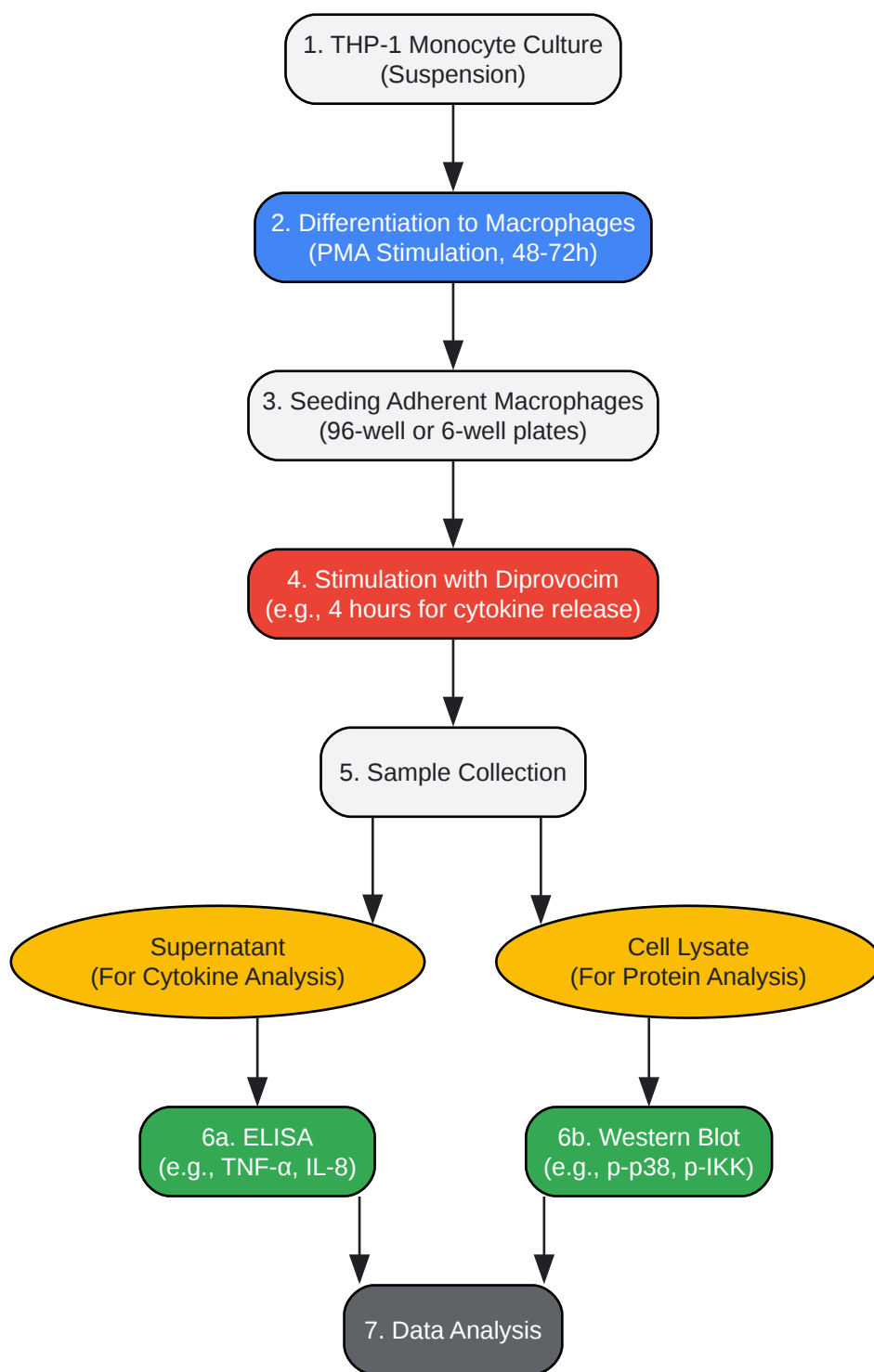
These application notes provide detailed protocols for the culture and differentiation of THP-1 cells, their stimulation with **Diprovocim**, and the subsequent analysis of downstream signaling and cytokine production.

## Mechanism of Action: Diprovocim-Induced TLR1/TLR2 Signaling

**Diprovocim** functions by inducing the heterodimerization of TLR1 and TLR2 on the cell surface. This binding event initiates a downstream signaling cascade through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. The signal is transduced via

TIRAP and IRAK4, leading to the activation of two major pathways: the nuclear factor-kappa B (NF- $\kappa$ B) pathway and the mitogen-activated protein kinase (MAPK) pathway (including p38, JNK, and ERK). Activation of these pathways results in the transcription and secretion of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF- $\alpha$ ). The activity of **Diprovocim** is dependent on both TLR1 and TLR2, as demonstrated by neutralizing antibody experiments.





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## References

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- 2. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
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